

N-Nornuciferine CAS number and molecular formula

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Compound of Interest

Compound Name: **N-Nornuciferine**

Cat. No.: **B1157965**

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An In-depth Technical Guide to N-Nornuciferine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nornuciferine is an aporphine alkaloid naturally occurring in the leaves of the sacred lotus (*Nelumbo nucifera*). As one of the primary bioactive constituents of this plant, which has a long history in traditional medicine, **N-Nornuciferine** has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of **N-Nornuciferine**, consolidating key data on its physicochemical properties, synthesis, pharmacology, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

N-Nornuciferine is characterized by the following molecular and physical properties:

Property	Value	Reference
CAS Number	4846-19-9	[1] [2]
Molecular Formula	C ₁₈ H ₁₉ NO ₂	[1] [2]
Molecular Weight	281.35 g/mol	[1] [2]
IUPAC Name	(6aR)-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline	[1] [2]

Synthesis

The total synthesis of (R)-nornuciferine, the enantiomer of **N-Nornuciferine**, has been achieved, providing a viable synthetic route to this class of compounds. The general strategy involves a multi-step process that can be adapted for the synthesis of **N-Nornuciferine**.^[3]

A key synthetic approach involves the following sequence:

- Bischler–Napieralski Cyclization: This reaction forms the core tetrahydroisoquinoline structure.
- Asymmetric Transfer Hydrogenation: A Ruthenium-catalyzed asymmetric transfer hydrogenation is employed to establish the desired stereochemistry.^[3]
- Palladium-Catalyzed Arylation: An intramolecular arylation reaction, catalyzed by a palladium complex, is used to construct the aporphine ring system.^[3]

This synthetic strategy offers a pathway for producing **N-Nornuciferine** and its analogs for further pharmacological investigation, overcoming the limitations of natural product isolation.

Pharmacological Profile

N-Nornuciferine exhibits a distinct pharmacological profile, with notable interactions with metabolic enzymes and neurotransmitter receptors.

Enzyme Inhibition

N-Nornuciferine is a potent and selective inhibitor of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in the metabolism of numerous xenobiotics and therapeutic drugs. It displays weak to no inhibitory activity against other major CYP450 isoforms.

Parameter	Value	Reference
Target Enzyme	Cytochrome P450 2D6 (CYP2D6)	
IC50	3.76 μ M	
Ki	2.34 μ M	
Inhibition Type	Competitive	
Other CYP Isoforms (Weak/No Inhibition)	CYP2C19, CYP3A4, CYP2E1, CYP2C9	

Receptor Activity

Studies have revealed that **N-Nornuciferine** acts as a moderate antagonist at the dopamine D1 receptor.^{[4][5]} In contrast, it has been found to be inactive at the dopamine D2 receptor and the serotonin 5-HT2A receptor.^{[4][5]}

Receptor	Activity	IC50	Reference
Dopamine D1	Antagonist	Moderately Potent (Specific value not detailed in the provided search results)	[4][5]
Dopamine D2	Inactive	-	[4][5]
Serotonin 5-HT2A	Inactive	-	[4][5]

Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that **N-Nornuciferine** is rapidly absorbed and can penetrate the blood-brain barrier, suggesting its potential for centrally-mediated

effects.

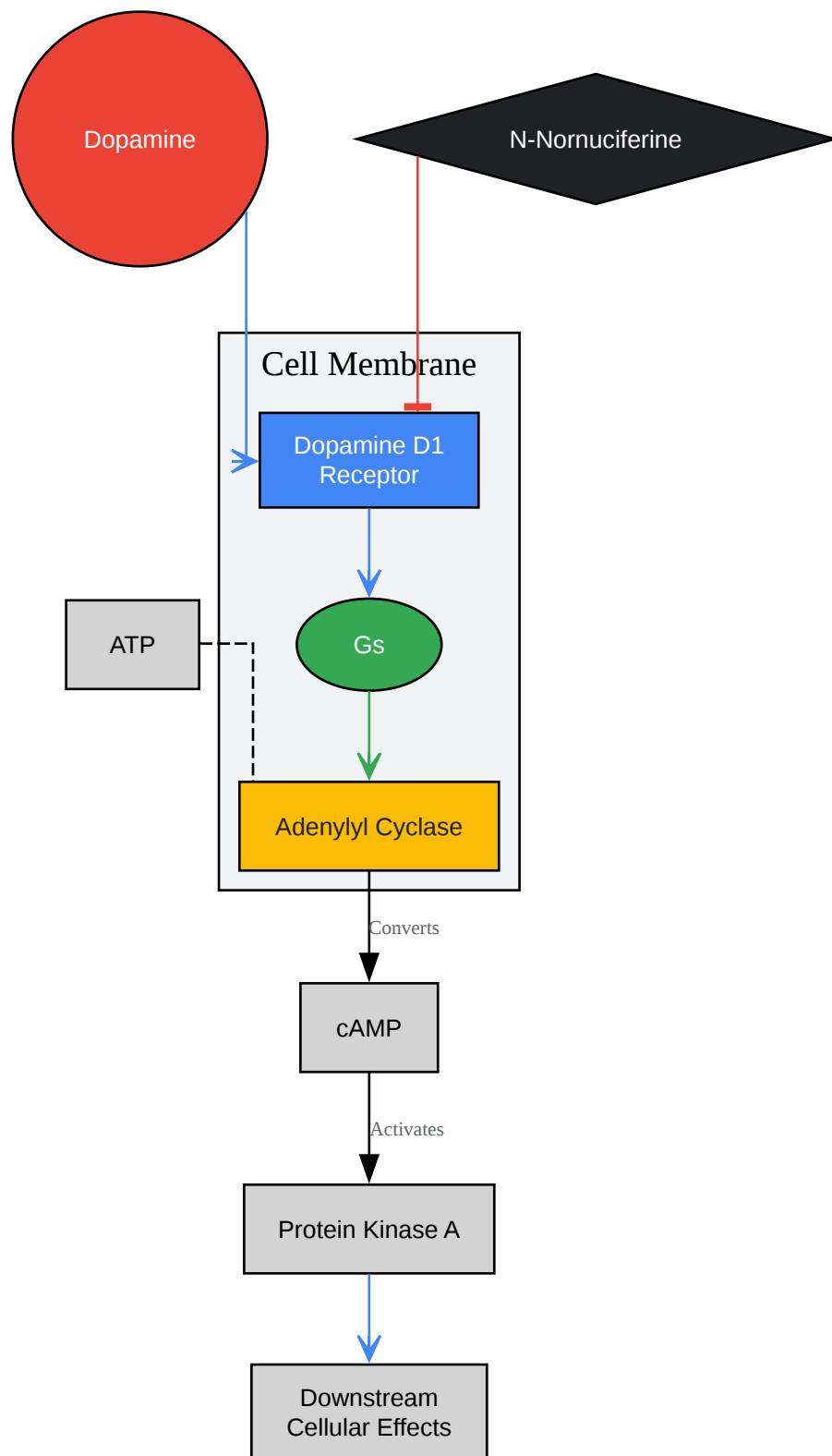
Parameter	Oral Administration (50 mg/kg)	Intravenous Administration (10 mg/kg)	Reference
Cmax	0.57 µg/mL	-	
Tmax	1.65 h	-	
t _{1/2}	2.94 h	3.84 h	
V _d	-	15.17 L/kg	
Oral Bioavailability	79.91%	-	

Signaling Pathways

While direct studies on the signaling pathways of **N-Nornuciferine** are limited, research on the parent compound, nuciferine, and extracts of *Nelumbo nucifera* provide strong indications of its potential mechanisms of action.

Dopamine D1 Receptor Antagonism

As a dopamine D1 receptor antagonist, **N-Nornuciferine** is expected to modulate downstream signaling cascades typically activated by dopamine. This includes the regulation of adenylyl cyclase and cyclic AMP (cAMP) production.

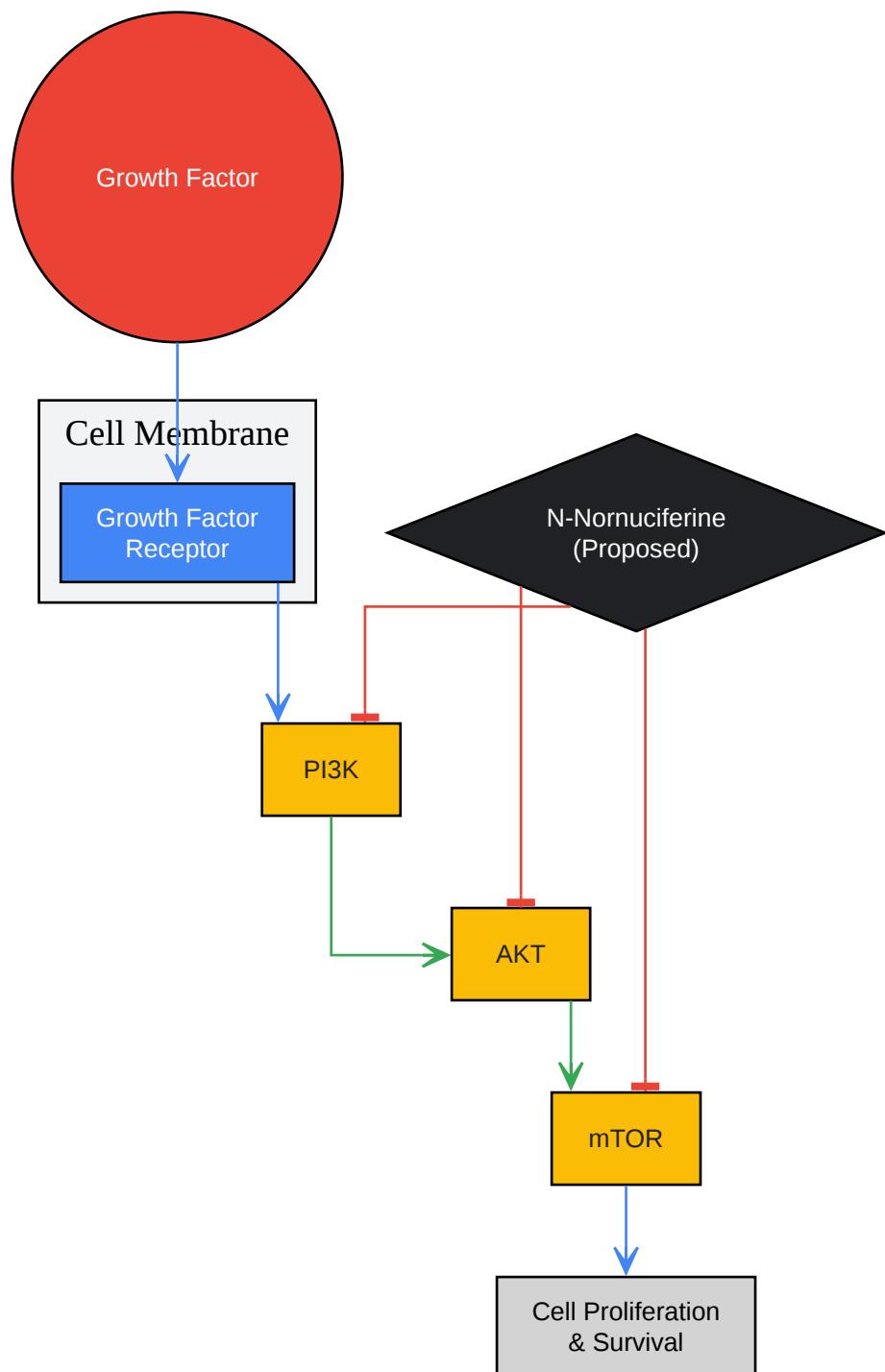


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Figure 1: Proposed mechanism of **N-Nornuciferine** at the Dopamine D1 Receptor.

Potential Inhibition of the PI3K/AKT/mTOR Pathway

Extracts from *Nelumbo nucifera* and the related alkaloid, nuciferine, have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.^{[6][7][8][9][10]} This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer. It is plausible that **N-Nornuciferine** contributes to this inhibitory activity.



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Figure 2: Proposed inhibitory effect of **N-Nornuciferine** on the PI3K/AKT/mTOR pathway.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay

The following protocol is a representative method for determining the inhibitory potential of **N-Nornuciferine** on CYP2D6 activity.

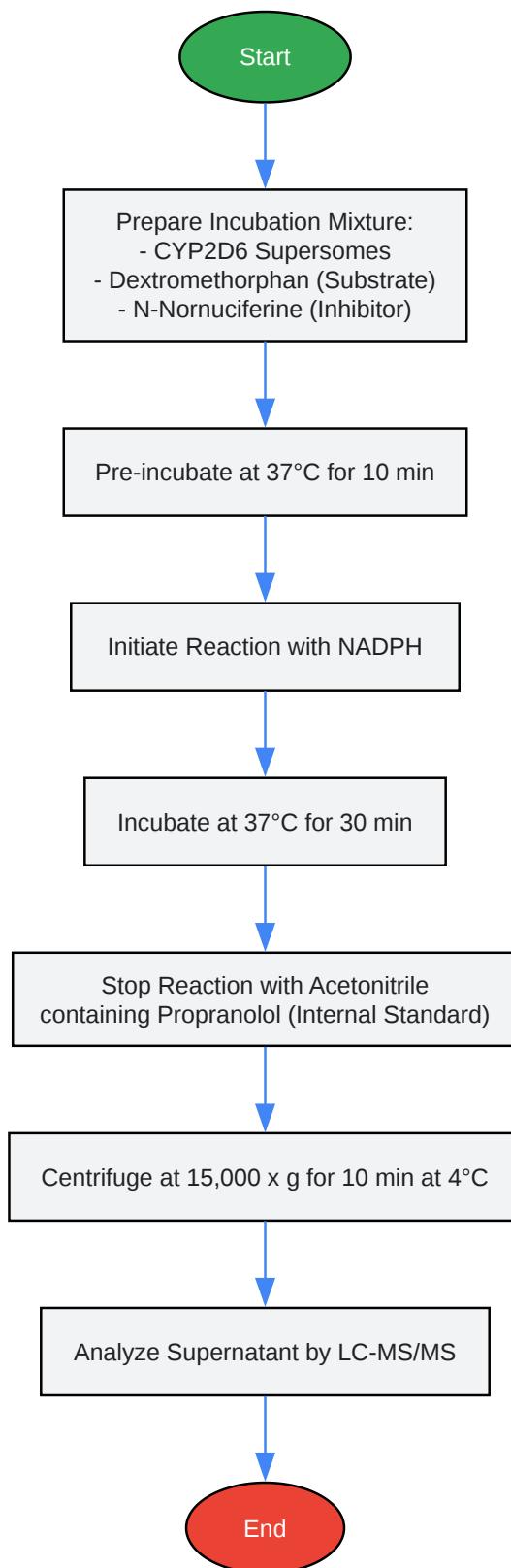
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Figure 3: Experimental workflow for the in vitro CYP2D6 inhibition assay.

In Vivo Pharmacokinetic Study in Rats

The following outlines the general procedure for assessing the pharmacokinetic properties of **N-Nornuciferine** in a rodent model.

- Animal Model: Male Sprague-Dawley rats are typically used.
- Administration:
 - Oral: **N-Nornuciferine** is administered by oral gavage.
 - Intravenous: **N-Nornuciferine** is administered via the tail vein.
- Sample Collection: Blood samples are collected at predetermined time points post-administration. For brain penetration studies, brain microdialysis can be employed to collect cerebrospinal fluid.
- Sample Processing: Plasma is separated from blood samples by centrifugation.
- Bioanalysis: The concentration of **N-Nornuciferine** in plasma and brain dialysate is quantified using a validated Ultra-Performance Liquid Chromatography (UPLC) method with a suitable detector (e.g., photodiode array or mass spectrometry).
- Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as C_{max}, T_{max}, t_{1/2}, V_d, and bioavailability.

Conclusion

N-Nornuciferine is a promising natural product with a well-defined chemical structure and intriguing pharmacological activities. Its potent and selective inhibition of CYP2D6, coupled with its ability to cross the blood-brain barrier and antagonize the dopamine D1 receptor, suggests a range of potential therapeutic applications. The likely involvement of the PI3K/AKT/mTOR signaling pathway further broadens its scope of interest. This technical guide provides a foundational understanding of **N-Nornuciferine**, intended to facilitate further research and development efforts in harnessing its therapeutic potential.

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